![molecular formula C12H10ClN3OS B2422371 4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile CAS No. 866155-93-3](/img/structure/B2422371.png)
4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and solubility. For example, 4-Methoxybenzyl alcohol, a related compound, has a molecular weight of 172.609 Da, a density of 1.2±0.1 g/cm3, a boiling point of 268.2±25.0 °C at 760 mmHg, and a flash point of 116.0±23.2 °C .Scientific Research Applications
Chemical Synthesis and Transformations :
- The compound and its derivatives are often used in chemical synthesis. For example, Okamoto et al. (1980) described the transformation of similar compounds under different chemical conditions, highlighting the versatility of such molecules in synthetic chemistry (Okamoto, Takagi, & Ueda, 1980).
- Tiwari et al. (2016) reported the ultrasound-mediated synthesis of related compounds, emphasizing environmentally friendly and efficient synthesis methods (Tiwari et al., 2016).
Antimicrobial Activity :
- Puthran et al. (2019) explored the synthesis of novel Schiff bases using similar compounds, finding that some derivatives exhibited significant antimicrobial activity (Puthran et al., 2019).
Crystallography and Material Studies :
- Swamy et al. (2020) synthesized dihydrofuran carbonitrile derivatives, analyzing their crystal structures and assessing their drug-like properties using molecular docking analysis (Swamy et al., 2020).
Radiopharmaceutical Applications :
- Vasdev et al. (2005) explored the use of a similar compound in positron emission tomography (PET) studies, though they found limitations in brain penetration (Vasdev et al., 2005).
Corrosion Inhibition :
- Yadav et al. (2016) investigated pyranopyrazole derivatives, including compounds with structural similarities, for their effectiveness as corrosion inhibitors in industrial applications (Yadav et al., 2016).
Biological Evaluation of Derivatives :
- Farouk et al. (2021) conducted a study on the chemical behavior of similar compounds, leading to the construction of various nitrogen heterocyclic compounds and their subsequent biological evaluation (Farouk, Ibrahim, & El-Gohary, 2021).
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of a compound and how to handle it safely. For example, 4-Methoxybenzyl alcohol may cause skin irritation, allergic skin reaction, and serious eye damage . It’s important to handle it with appropriate personal protective equipment and avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
4-chloro-2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c1-17-9-4-2-8(3-5-9)7-15-12-16-11(13)10(6-14)18-12/h2-5H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRVXKMYEREZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=C(S2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666018 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile |
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